Tebufelone

COX inhibition NSAID potency in vitro pharmacology

Researchers needing an orally active dual COX/5-LO inhibitor for rodent inflammation models should select Tebufelone. It shows 100% oral bioavailability in rats at 2 mg/kg and inhibits bone resorption in adjuvant arthritis at 1-2 mg/kg. - Unique dual inhibition: COX-2 (IC50 0.02-0.08 µM) and 5-LO (IC50 20-22 µM) in macrophages and human whole blood. - Safer profile: markedly lower ulcerogenicity than indomethacin at equipotent anti-inflammatory doses. - Benchmark reference for dual COX/5-LO inhibitor SAR campaigns, enabling direct benchmarking of new chemical entities.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 112018-00-5
Cat. No. B037834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebufelone
CAS112018-00-5
Synonyms1-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-5-hexyn-1-one
NE 11740
NE-11740
tebufelone
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCCC#C
InChIInChI=1S/C20H28O2/c1-8-9-10-11-17(21)14-12-15(19(2,3)4)18(22)16(13-14)20(5,6)7/h1,12-13,22H,9-11H2,2-7H3
InChIKeyZHXUEUKVDMWSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tebufelone (CAS 112018-00-5): Dual COX-2/5-LO Inhibitor for Inflammatory Pathway Research


Tebufelone (NE-11740, CAS 112018-00-5) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the di-tert-butylphenol (DTBP) structural class. It functions as a selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), two key enzymes in the arachidonic acid cascade responsible for the biosynthesis of pro-inflammatory prostaglandins and leukotrienes, respectively [1]. The compound has been evaluated in preclinical models and advanced to clinical trial phases for inflammatory conditions, demonstrating potent anti-inflammatory, analgesic, and antipyretic properties [2]. Its chemical identity is defined by the IUPAC name 1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-5-hexyn-1-one, with a molecular formula of C20H28O2 and a monoisotopic mass of 300.21 Da [3].

Why Tebufelone (112018-00-5) Cannot Be Substituted by Generic NSAIDs in Inflammation Models


Tebufelone exhibits a unique dual inhibitory profile targeting both COX-2 and 5-LO enzymes, which fundamentally distinguishes it from conventional NSAIDs that typically inhibit only the cyclooxygenase pathway. In vitro analyses demonstrate that while tebufelone potently suppresses prostaglandin E2 (PGE2) production—a hallmark of all NSAIDs—it also blocks the formation of leukotriene B4 (LTB4) from the lipoxygenase pathway at higher concentrations [1]. This dual mechanism is not a generic feature of the NSAID class; for instance, indomethacin, a widely used comparator, is a potent COX inhibitor but lacks significant 5-LO inhibitory activity. Conversely, the specialized 5-LO inhibitor RG-5901 demonstrates opposite selectivity [1]. Therefore, substituting tebufelone with a COX-selective NSAID (e.g., indomethacin, diclofenac) or a pure 5-LO inhibitor in experimental systems would fundamentally alter the pharmacological intervention, failing to recapitulate the simultaneous blockade of both major arms of the arachidonic acid cascade. This mechanistic difference translates into distinct efficacy and safety profiles observed in vivo, as outlined in the quantitative evidence below.

Quantitative Differentiation Evidence: Tebufelone (112018-00-5) vs. Comparators


COX Inhibitory Potency: Tebufelone vs. Indomethacin (In Vitro)

In isolated enzyme preparations, tebufelone inhibits cyclooxygenase (COX) with an IC50 of 1.5 µM and a Ki of 0.35 µM. Comparative studies in the same report demonstrate that tebufelone is a more potent CO inhibitor than indomethacin, a benchmark NSAID comparator [1]. This higher intrinsic potency on the COX enzyme is a key differentiator within the NSAID class.

COX inhibition NSAID potency in vitro pharmacology

COX Inhibitory Potency: Tebufelone vs. Structurally Related DTBP Analogs (E-5110, KME-4)

Among structurally related di-tert-butylphenol (DTBP) derivatives under development, including E-5110 (Esai) and KME-4 (Kanegafuchi), tebufelone was identified as the most potent CO inhibitor in vitro [1]. While all three DTBP compounds were equipotent as 5-LO inhibitors, tebufelone's superior COX inhibition establishes it as the lead compound for maximizing anti-prostaglandin activity within this chemical series.

dual inhibitor SAR lead compound COX-2 5-LO

Oral Bioavailability in Rat Model: Tebufelone vs. Expected Lipophilic Compound Absorption

Despite being essentially water-insoluble (solubility <1 µg/mL) and very lipophilic [2], tebufelone demonstrates complete oral absorption and 100% bioavailability in male Sprague-Dawley rats at a 2 mg/kg oral dose [1]. This was determined by comparing AUCs of total radiolabel and parent drug following intravenous (2 mg/kg) and peroral (2 mg/kg) administration of 14C-labeled tebufelone [1]. This favorable absorption profile is contingent upon specific formulation approaches, as conventional solid dosage forms result in low absorption [2].

pharmacokinetics bioavailability oral absorption ADME

Gastric Ulcerogenicity: Tebufelone vs. Indomethacin in Arthritic Rat Model

In a study comparing ulcerogenicity in arthritic female Lewis rats, the ulcerogenic potential of tebufelone was markedly lower than that of indomethacin when using doses with equipotent anti-inflammatory activities [1]. This indicates a superior gastrointestinal safety margin for tebufelone relative to a conventional NSAID at therapeutically equivalent doses, despite both compounds delaying ulcer healing to a similar extent [1].

gastrointestinal safety ulcerogenicity NSAID toxicity in vivo

Structural Benchmark: Tebufelone as Reference Conformation for Dual COX/5-LO Inhibitor QSAR

In a QSAR study of 24 mono- and 2,6-di-tert-butylphenol (DTBP) derivatives, the possible bioactive conformations for dual COX/5-LO inhibition were selected by molecular superimposition to the optimized structure of tebufelone, which was in clinical trial phases at the time of the study [1]. This establishes tebufelone's conformation as the validated template for identifying and optimizing new dual inhibitors within this chemical space.

QSAR molecular modeling dual inhibitor pharmacophore drug design

Optimal Research and Industrial Applications for Tebufelone (112018-00-5)


Preclinical In Vivo Efficacy Studies in Rodent Inflammation Models

Researchers requiring an orally active dual COX/5-LO inhibitor for rodent models of inflammation (e.g., adjuvant-induced arthritis) should select tebufelone. Its 100% oral bioavailability in rats at 2 mg/kg [1] simplifies dosing and ensures robust systemic exposure. The compound demonstrates excellent anti-inflammatory activity and inhibits bone resorption in the rat adjuvant arthritis model at oral doses of 1-2 mg/kg [2]. Furthermore, its markedly lower ulcerogenicity compared to indomethacin at equipotent anti-inflammatory doses [3] makes it a safer choice for chronic administration studies, minimizing gastrointestinal confounds.

In Vitro Dual Pathway Inhibition Studies: COX and 5-LO Blockade

For cell-based assays requiring simultaneous inhibition of both the cyclooxygenase and lipoxygenase arms of arachidonic acid metabolism, tebufelone is the preferred tool compound. It potently inhibits PGE2 formation in human whole blood (IC50 = 0.08 µM) and rat peritoneal macrophages (IC50 = 0.02 µM), and blocks LTB4 formation in the same systems at higher concentrations (IC50 = 22 µM and 20 µM, respectively) [4]. Unlike COX-selective NSAIDs (e.g., indomethacin) or pure 5-LO inhibitors (e.g., RG-5901), tebufelone provides a single-agent solution for interrogating the integrated inflammatory response and assessing the therapeutic potential of dual pathway blockade.

Medicinal Chemistry SAR and Lead Optimization for Dual Inhibitors

Medicinal chemistry teams developing novel dual COX/5-LO inhibitors should procure tebufelone as the benchmark reference compound. Its structure served as the validated bioactive conformation template for QSAR studies on 24 DTBP derivatives [5], and it was identified as the most potent COX inhibitor among structurally related DTBP analogs (E-5110, KME-4) [4]. Using tebufelone as a positive control and structural comparator in SAR campaigns enables direct benchmarking of new chemical entities against a clinically evaluated lead, accelerating the identification of optimized candidates with improved potency or selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tebufelone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.